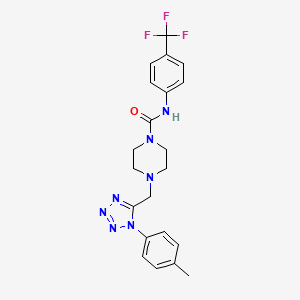

4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide

Description

This compound features a piperazine core substituted with a tetrazole-methyl group (bearing a para-tolyl substituent) and a carboxamide linkage to a 4-(trifluoromethyl)phenyl group. Piperazine derivatives are widely explored for their pharmacological versatility, including kinase inhibition and antiproliferative activity, making this compound a candidate for therapeutic development .

Properties

IUPAC Name |

4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N7O/c1-15-2-8-18(9-3-15)31-19(26-27-28-31)14-29-10-12-30(13-11-29)20(32)25-17-6-4-16(5-7-17)21(22,23)24/h2-9H,10-14H2,1H3,(H,25,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNGSETUFGLXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with the preparation of key intermediates:

Preparation of 1-(p-tolyl)-1H-tetrazol-5-ylmethanol: : This intermediate can be synthesized via the reaction of p-tolyl hydrazine with sodium azide under acidic conditions, forming the tetrazole ring.

Formation of 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine: : The intermediate is then reacted with piperazine under appropriate conditions to introduce the piperazine moiety.

Introduction of the Trifluoromethylphenyl Group: : This step involves the reaction of the piperazine intermediate with a trifluoromethylphenyl isocyanate to form the final compound.

Industrial Production Methods

On an industrial scale, the production would follow similar routes but optimized for cost, yield, and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl and tetrazole moieties.

Reduction: : Reduction reactions may target the nitro groups or other reducible functional groups present.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings and piperazine moiety.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

Reducing agents: : Sodium borohydride, lithium aluminium hydride.

Substituents: : Halogenated reagents, alkylating agents.

Major Products

These reactions yield a variety of products, including oxidized derivatives, reduced compounds, and various substituted analogs depending on the specific reagents and conditions used.

Scientific Research Applications

This compound finds applications across multiple disciplines:

Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.

Biology: : Investigated for its biological activity and interactions with biomolecules.

Medicine: : Potential therapeutic agent with studies exploring its pharmacological effects.

Industry: : Utilized in the development of specialized materials and compounds for various industrial applications.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances its binding affinity and stability, while the piperazine ring provides a flexible scaffold for interactions with multiple sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

- Structure: (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide

- Comparison:

- Replaces the tetrazole with a tetrahydronaphthalene ring, reducing metabolic stability.

- The 4-fluorophenyl group offers moderate electronegativity compared to the trifluoromethyl group in the target compound, which may alter receptor binding affinity . Activity: Noted for high purity (HPLC 95.5%) but lacks explicit antiproliferative data in the evidence .

Compound 7p (): Structure: 1-(4-(Phenylsulfonyl)piperazin-1-yl)-2-((1-(4-(trifluoromethyl)phenyl)-1H-tetrazol-5-yl)thio)ethanone Comparison:

- Substitutes the carboxamide with a sulfonyl group, increasing polarity but reducing membrane permeability.

- The thioether linkage may confer different pharmacokinetic profiles compared to the methylene bridge in the target compound.

Fluorobenzylpiperazine Derivatives (): Structure: General formula [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Comparison:

- The fluorobenzyl group provides moderate lipophilicity but lacks the steric bulk of the p-tolyl group in the target compound.

- Structure: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one

- Comparison:

- Replaces tetrazole with a pyrazole ring, altering electron distribution and hydrogen-bonding capacity.

- The butanone linker may increase conformational flexibility compared to the rigid carboxamide in the target compound. Relevance: Highlights the role of trifluoromethyl groups in enhancing target engagement .

Comparative Data Table

Biological Activity

The compound 4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a novel organic molecule that exhibits significant biological activity, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a complex structure comprising:

- A tetrazole ring , which is known for its bioactivity and ability to interact with various biological targets.

- A piperazine moiety , which enhances solubility and bioavailability.

- A trifluoromethyl group , which can influence the compound's electronic properties and interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The tetrazole ring can act as a competitive inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Binding : The piperazine structure may facilitate binding to specific receptors, influencing signal transduction pathways.

- Reactive Intermediates : The nitro group in related compounds has been shown to undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, causing cytotoxic effects .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of similar tetrazole compounds have demonstrated cytotoxicity against various cancer cell lines:

- HCT-116 (colon carcinoma) : IC50 values around 6.2 μM were reported for structurally similar compounds .

- T47D (breast cancer) : Compounds showed IC50 values of 27.3 μM, indicating significant activity against this cell line .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-nitro-N-(p-tolyl)benzamide | Lacks tetrazole ring | Limited reactivity |

| 4-amino-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide | Reduced form with amino group | Altered biological properties |

The presence of both the tetrazole and trifluoromethyl groups in our compound enhances its versatility and potential for diverse biological interactions compared to its analogs.

Study on PD-1/PD-L1 Interaction

Research has shown that small molecules targeting the PD-1/PD-L1 interaction can enhance immune responses in cancer therapy. While specific data on our compound is limited, its structural features suggest potential efficacy in similar pathways .

Toxicity and Selectivity

In preliminary toxicity assessments, compounds with similar structures exhibited varying degrees of selectivity towards cancer cells versus normal cells. This selectivity is crucial for developing effective therapeutic agents with minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.